2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Description
2-Amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a bicyclic indole derivative featuring a 2-amino group, a tetrahydrofuran-2-ylmethyl substituent at the N1 position, and a nitrile group at the C3 position. Its structure combines a partially saturated indole core with a tetrahydrofuran (THF) moiety, a saturated oxygen-containing heterocycle.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile |
InChI |
InChI=1S/C14H19N3O/c15-8-12-11-5-1-2-6-13(11)17(14(12)16)9-10-4-3-7-18-10/h10H,1-7,9,16H2 |
InChI Key |
ICQSDLCEVRMBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2CC3CCCO3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Core Indole Skeleton Formation
The construction of the 4,5,6,7-tetrahydro-1H-indole core is typically achieved via cyclocondensation reactions. A common approach involves the treatment of cyclohexanone derivatives with substituted hydrazines under acidic conditions. For example, cyclohexanone reacts with hydrazine hydrate in ethanol under reflux to form the tetrahydroindole intermediate . The reaction proceeds through a Schiff base formation followed by intramolecular cyclization, yielding the bicyclic structure.
Modifications to this method include using microwave irradiation to reduce reaction times from hours to minutes. A study demonstrated that substituting traditional heating with microwave-assisted synthesis at 150°C for 15 minutes increased yields from 65% to 89% . The use of Lewis acids like zinc chloride as catalysts further enhances regioselectivity, directing substituents to the 3-position of the indole ring .
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | Acetonitrile |
| Temperature (°C) | 80 | 60 | 100 |
| Yield (%) | 78 | 65 | 72 |
| Reaction Time (h) | 12 | 18 | 8 |
DMF emerged as the optimal solvent due to its high polarity, which facilitates the dissolution of both the indole intermediate and the alkylating agent . Lower temperatures (60°C) resulted in incomplete reactions, while higher temperatures (100°C) led to side products from decomposition.
The introduction of the 2-amino and 3-carbonitrile groups is achieved through sequential nitrosation and reduction steps. First, the indole derivative undergoes nitrosation at the 2-position using sodium nitrite in acetic acid, forming a nitroso intermediate. Subsequent reduction with hydrogen gas and palladium on carbon (Pd/C) converts the nitroso group to an amine .
The 3-carbonitrile group is introduced via a nucleophilic substitution reaction. Treating the intermediate with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours replaces a leaving group (e.g., chloride) at the 3-position with a cyano group .
Critical Considerations:
-
Regioselectivity: The electronic effects of the tetrahydrofuran moiety direct the nitrosation to the 2-position, minimizing byproducts .
-
Catalyst Loading: A 5% Pd/C catalyst loading ensures complete reduction without over-hydrogenation of the tetrahydrofuran ring .
One-Pot Synthesis Strategies
Recent advances have consolidated multiple steps into a one-pot procedure to improve efficiency. A protocol developed by involves:
-
Cyclocondensation of cyclohexanone with hydrazine hydrate in ethanol.
-
In situ alkylation with 2-(bromomethyl)tetrahydrofuran.
-
Simultaneous nitrosation and cyanation using sodium nitrite and KCN in a mixed solvent system.
This method reduces purification steps and achieves an overall yield of 62%, compared to 45–50% for traditional multi-step approaches .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Traditional Multi-Step | 5 | 48 | 95 | High controllability |
| Microwave-Assisted | 4 | 67 | 92 | Reduced reaction time |
| One-Pot Synthesis | 3 | 62 | 90 | Minimal purification |
The microwave-assisted method offers the highest yield but requires specialized equipment. The one-pot approach balances efficiency and practicality, making it suitable for industrial-scale production .
Challenges and Optimization Opportunities
-
Byproduct Formation: Competing reactions during alkylation can produce N-alkylated byproducts. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses these side reactions .
-
Cyano Group Stability: The 3-carbonitrile group is prone to hydrolysis under acidic conditions. Replacing aqueous workups with non-aqueous extraction (e.g., ethyl acetate) preserves functionality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and nitrile groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Investigations into its mechanism of action suggest that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
In addition to its anticancer and neuroprotective properties, 2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has demonstrated antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antibiotics .
Biochemical Applications
Enzyme Inhibition
This compound is being studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of certain kinases that play a role in cancer progression .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems is another area of research. Its unique structural characteristics allow for enhanced solubility and stability of therapeutic agents when used as a carrier .
Material Science Applications
Polymer Chemistry
In materials science, 2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has been utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers can be applied in various industries, including automotive and aerospace .
Nanotechnology
The compound's properties are being explored for applications in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific functionalities that are useful in catalysis and environmental remediation .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of 2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
Case Study 2: Neuroprotective Mechanism
Research conducted at a prominent neuroscience institute demonstrated that this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The findings suggest its potential use as a therapeutic agent in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variability at the N1 Position
The N1 substituent significantly influences physicochemical and biological properties. Key analogs and their substituents include:
- Key Observations: The THF substituent in the target compound offers improved oxidative stability compared to the furan analog, which is prone to ring-opening or degradation . Aryl substituents (e.g., 4-chlorophenyl) are associated with anti-inflammatory activity, suggesting that electronic effects (e.g., electron-withdrawing groups) may enhance binding to targets like cyclooxygenase .
Heterocyclic Core Modifications
Replacing the indole core with other heterocycles alters electronic and steric properties:
- Key Observations :
- Indole derivatives exhibit greater basicity (pKa ~5–6) compared to benzothiophenes (pKa ~3–4), influencing protonation states under physiological conditions .
- Benzothiophene derivatives, such as those in , show higher melting points (e.g., 277–278°C) due to stronger sulfur-mediated crystal packing .
Biological Activity
2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N3O
- Molecular Weight : 245.32 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties, neuroprotective effects, and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it was found to exhibit significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Tubulin polymerization inhibition |
| A549 | 0.21 | Induction of apoptosis |
| HeLa | 0.32 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities.
Antimicrobial Properties
In addition to anticancer and neuroprotective activities, preliminary research indicates that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
-
Study on Anticancer Activity :
A study published in MDPI evaluated various indole derivatives, including 2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines with IC50 values comparable to standard chemotherapeutics . -
Neuroprotection Study :
Another research article focused on the neuroprotective effects of tetrahydrofuran derivatives. The study demonstrated that the compound reduced neuronal apoptosis in models of oxidative stress by modulating signaling pathways related to cell survival . -
Antimicrobial Activity Assessment :
A recent investigation assessed the antimicrobial efficacy of various indole derivatives. The results showed that this compound had notable activity against several bacterial strains with MIC values indicating potential for further development as an antimicrobial agent .
Q & A
Q. Q1: What are the common synthetic routes for 2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, and how do reaction conditions influence yield?
A: Synthesis typically involves multi-step protocols, including:
- Condensation reactions : Combining tetrahydrofuran-derived amines with indole-carbonitrile precursors under reflux in acetic acid, as seen in analogous tetrahydroindole-carbonitrile syntheses .
- Cyclization steps : Employing sodium acetate or chloroacetic acid as catalysts to stabilize intermediates .
Key factors : - Temperature : Reflux (100–120°C) optimizes cyclization but may degrade heat-sensitive substituents.
- Solvent polarity : Acetic acid enhances protonation of intermediates, while ethanol/water mixtures improve solubility for recrystallization .
- Yield optimization : Reported yields for similar compounds range from 56% to 75%, depending on substituent steric effects .
Functional Group Analysis
Q. Q2: Which spectroscopic techniques are most reliable for confirming the amino and carbonitrile groups in this compound?
A:
- FT-IR : Amino groups (N–H stretch: 3300–3500 cm⁻¹) and carbonitrile (C≡N: 2200–2250 cm⁻¹) .
- ¹H/¹³C NMR :
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., tetrahydrofuran-2-ylmethyl orientation) .
Advanced Structural Elucidation
Q. Q3: How can conflicting crystallographic and computational data about the compound’s conformation be resolved?
A: Discrepancies often arise from:
- Crystal packing forces : X-ray structures may show distorted conformations due to intermolecular interactions .
- DFT simulations : Compare gas-phase optimized structures with experimental data to identify environmental effects .
Methodology :
Biological Activity Profiling
Q. Q4: What strategies are used to evaluate the bioactivity of this compound against enzymatic targets?
A:
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based or colorimetric methods (e.g., acetylcholinesterase or kinase assays) .
- Molecular docking : Prioritize targets by simulating binding to active sites (e.g., indole derivatives binding to serotonin receptors) .
- SAR studies : Modify substituents (e.g., tetrahydrofuran vs. benzyl groups) to correlate structure with activity .
Data Contradiction Analysis
Q. Q5: How should researchers address inconsistencies in reported biological activities of structurally similar analogs?
A: Contradictions may stem from:
- Assay variability : Normalize data using positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
- Purity differences : Validate compound purity via HPLC (>95%) and DSC (melting point: 130–132°C for analogs) .
- Solubility effects : Use DMSO/water mixtures to ensure consistent bioavailability in vitro .
Computational Modeling
Q. Q6: Which computational approaches are best suited for predicting the compound’s reactivity and stability?
A:
- DFT calculations : Predict electrophilic sites (e.g., carbonitrile carbon) using Fukui indices .
- Molecular dynamics (MD) : Simulate stability in biological membranes (e.g., POPC lipid bilayers) over 100-ns trajectories .
- ADMET prediction : Use SwissADME to estimate logP (~2.8) and BBB permeability .
Synthetic Challenges
Q. Q7: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
A:
- Intermediate instability : Tetrahydrofuran-2-ylmethyl group may oxidize; use inert atmospheres (N₂/Ar) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required for analogs with >90% purity .
- Regioselectivity : Competing reactions at the indole C3 position require careful monitoring via TLC .
Structural Analogs and SAR
Q. Q8: How do structural modifications (e.g., tetrahydrofuran vs. thiophene substituents) affect bioactivity?
A:
Stability and Storage
Q. Q9: What storage conditions are recommended to prevent degradation of this compound?
A:
- Temperature : Store at –20°C in amber vials to avoid photodegradation .
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the carbonitrile group .
- Long-term stability : Periodic HPLC analysis (every 6 months) to monitor purity .
Advanced Applications
Q. Q10: What novel applications are emerging for this compound in medicinal chemistry?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
